molecular formula C9H7BrF2N2 B2621006 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile CAS No. 1545570-06-6

5-Bromo-2-(2,2-difluoroethylamino)benzonitrile

Cat. No. B2621006
CAS RN: 1545570-06-6
M. Wt: 261.07
InChI Key: IXFUUXPSANRPOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile contains a total of 21 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 nitrile .

Advantages and Limitations for Lab Experiments

BDEB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, its low toxicity profile, and its potential as a lead compound for developing new anticancer drugs. However, BDEB also has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

For BDEB research include the development of new anticancer drugs, optimization of the synthesis method, and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of BDEB involves the reaction of 5-bromo-2-nitrobenzoic acid with 2,2-difluoroethylamine in the presence of a reducing agent. The reaction results in the formation of BDEB as a white crystalline solid. The yield of BDEB can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.

Scientific Research Applications

BDEB has been used in various scientific research applications, including cancer research, drug discovery, and chemical biology. BDEB has been shown to inhibit the growth of cancer cells by interfering with the microtubule dynamics, which is a crucial process for cell division. BDEB has also been used as a tool for studying the structure and function of microtubules and their associated proteins. Furthermore, BDEB has been used as a lead compound for developing new anticancer drugs.

properties

IUPAC Name

5-bromo-2-(2,2-difluoroethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFUUXPSANRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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